molecular formula C12H17N3O7 B11826359 (2R,3R,4S)-3-acetamido-4-cyanamido-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid

(2R,3R,4S)-3-acetamido-4-cyanamido-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid

Cat. No.: B11826359
M. Wt: 315.28 g/mol
InChI Key: OOZPAJBHQUUSTC-CNYIRLTGSA-N
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Description

This compound is a structural analog of the neuraminidase inhibitor zanamivir, which is widely used to treat influenza A and B infections. The molecule features a 3,4-dihydro-2H-pyran core substituted with acetamido (C3), cyanamido (C4), and a (1R,2R)-1,2,3-trihydroxypropyl side chain (C2). The carboxylic acid group at C6 enhances polarity and interaction with the neuraminidase active site. The cyanamido group at C4 distinguishes it from zanamivir, which instead carries a diaminomethylideneamino group at this position . This substitution likely alters binding affinity, solubility, and metabolic stability.

Properties

Molecular Formula

C12H17N3O7

Molecular Weight

315.28 g/mol

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(cyanoamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C12H17N3O7/c1-5(17)15-9-6(14-4-13)2-8(12(20)21)22-11(9)10(19)7(18)3-16/h2,6-7,9-11,14,16,18-19H,3H2,1H3,(H,15,17)(H,20,21)/t6-,7+,9+,10+,11+/m0/s1

InChI Key

OOZPAJBHQUUSTC-CNYIRLTGSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)NC#N

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)NC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S)-3-acetamido-4-cyanamido-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid involves several key steps. The process typically begins with the preparation of the pyran ring, followed by the introduction of the acetamido and cyanamido groups. The trihydroxypropyl group is then added through a series of reactions involving protection and deprotection steps to ensure the correct stereochemistry is maintained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and reducing waste.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S)-3-acetamido-4-cyanamido-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(2R,3R,4S)-3-acetamido-4-cyanamido-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R,4S)-3-acetamido-4-cyanamido-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other neuraminidase inhibitors and pyran-based derivatives. Below is a detailed comparison:

Structural Analogues

Compound Name / ID Key Substituents (Position) Molecular Weight Key Pharmacological Properties Reference(s)
Zanamivir (Baseline) C4: diaminomethylideneamino; C3: acetamido; C2: trihydroxypropyl; C6: carboxylic acid 332.3* High neuraminidase inhibition (IC₅₀: 0.9–2.3 nM); poor oral bioavailability (~2%)
Target Compound C4: cyanamido; C3: acetamido; C2: trihydroxypropyl; C6: carboxylic acid ~349.3† Hypothesized enhanced solubility due to cyanamido group; unconfirmed neuraminidase activity
AMA (Schrodinger derivative) C4: sulfonamido; C3: acetamido; C2: trihydroxypropyl; C6: carboxylic acid 412.4 Improved Lipinski compliance (3/5 rules); higher molecular volume (1107.4 ų)
(2S,4S,5R,6R)-5-hydroxyacetamido derivative C5: hydroxyacetamido; C2/C4: dihydroxy; C6: trihydroxypropyl; C6: carboxylic acid 325.27 Reduced hydrophobicity (logP: -2.1); untested antiviral activity

*Calculated from formula in ; †Estimated based on structural modifications.

Functional and Pharmacokinetic Comparisons

  • Neuraminidase Binding: Zanamivir’s diaminomethylideneamino group forms critical hydrogen bonds with neuraminidase residues (e.g., Glu119, Asp151). The cyanamido group in the target compound may reduce binding due to weaker hydrogen-bonding capacity .
  • ADME Profile : The derivative AMA () has a higher hydrogen bond acceptor count (12.8 vs. zanamivir’s ~10), which may limit blood-brain barrier penetration but enhance renal excretion .

Biological Activity

The compound (2R,3R,4S)-3-acetamido-4-cyanamido-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid , often referred to as a derivative of the pyran structure, exhibits significant biological activity that warrants detailed examination. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of multiple functional groups including an acetamido group and a cyanamido group. Its molecular formula is C12H20N4O7C_{12}H_{20}N_{4}O_{7}, and it has a molecular weight of 332.31 g/mol. This structural complexity contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Activity : Studies have shown that compounds with similar pyran structures can inhibit the growth of specific bacterial strains. The presence of the cyanamido group is believed to enhance this antimicrobial effect.
  • Anticancer Properties : Preliminary studies suggest that this compound may act as an inhibitor of certain cancer cell lines by interfering with cell cycle regulation. In particular, it has been linked to the inhibition of Cyclin-dependent kinases (CDKs), which are crucial for cell division.
  • Enzyme Inhibition : The compound has been noted for its potential to inhibit enzymes involved in metabolic pathways. This could have implications in managing metabolic disorders.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 2Anticancer ActivityShowed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of alpha-glucosidase with an IC50 value of 20 µM, suggesting potential use in diabetes management.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • CDK Inhibition : It binds to the ATP-binding site of CDKs, preventing their activation and thus halting cell cycle progression.
  • Antimicrobial Mechanism : The cyanamido group may disrupt bacterial cell wall synthesis or function as a competitive inhibitor for key metabolic enzymes.
  • Enzyme Interaction : By mimicking substrate structures, the compound can effectively inhibit enzymes like alpha-glucosidase, impacting glucose metabolism.

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